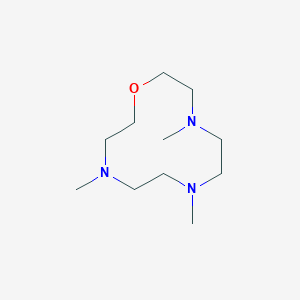
4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane is a macrocyclic compound known for its unique structure and properties. It is a derivative of 1-oxa-4,7,10-triazacyclododecane, with three methyl groups attached at the 4, 7, and 10 positions. This compound is of significant interest in various fields of chemistry and biology due to its ability to form stable complexes with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10-trimethyl-1-oxa-4,7,10-triazacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tris(2-aminoethyl)amine with formaldehyde and formic acid, followed by methylation using methyl iodide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as copper(II), cobalt(III), and iron(III).
Substitution Reactions: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Complexation: Typically involves metal salts like copper(II) sulfate or cobalt(III) chloride in aqueous or organic solvents.
Substitution: Reagents such as halides or nucleophiles are used under controlled temperature and pH conditions.
Major Products
Applications De Recherche Scientifique
4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Investigated for its potential as a proteolytic agent in the cleavage of pathogenic proteins.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 4,7,10-trimethyl-1-oxa-4,7,10-triazacyclododecane exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalytic centers in various chemical reactions. For example, the cobalt(III) complex of this compound has shown significant proteolytic activity, which is attributed to the increased Lewis acidity of the cobalt center and the steric effects of the ligand . The compound’s ability to selectively cleave peptide bonds makes it a valuable tool in biochemical research and drug development.
Comparaison Avec Des Composés Similaires
4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane can be compared with other similar macrocyclic compounds:
1-Oxa-4,7,10-triazacyclododecane: Lacks the methyl groups, resulting in different steric and electronic properties.
1,4,7,10-Tetraazacyclododecane: Contains four nitrogen atoms and no oxygen, leading to different coordination chemistry and applications.
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane: A larger macrocycle with additional methyl groups, offering different complexation properties.
These comparisons highlight the unique structural features of this compound and its specific applications in various fields.
Propriétés
Numéro CAS |
132417-65-3 |
|---|---|
Formule moléculaire |
C11H25N3O |
Poids moléculaire |
215.34 g/mol |
Nom IUPAC |
4,7,10-trimethyl-1-oxa-4,7,10-triazacyclododecane |
InChI |
InChI=1S/C11H25N3O/c1-12-4-6-13(2)8-10-15-11-9-14(3)7-5-12/h4-11H2,1-3H3 |
Clé InChI |
KARAYLQMVDTHJW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CCOCCN(CC1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


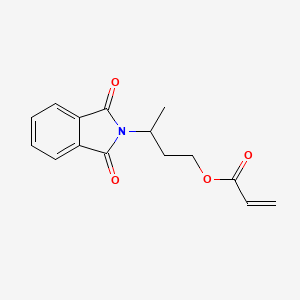
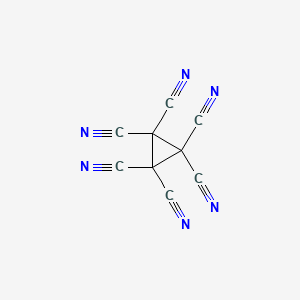

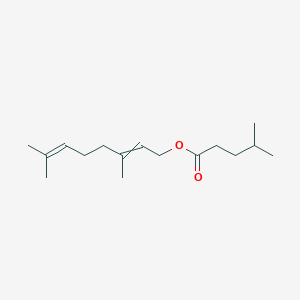
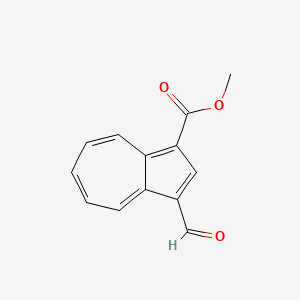
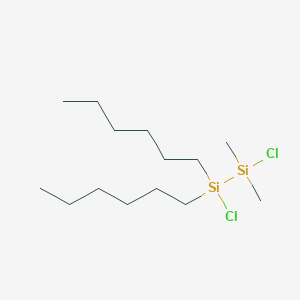

![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)


![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)



